Ophirapstanol trisulfate.3Na
CAS No.: 162232-39-5
Cat. No.: VC1681486
Molecular Formula: C31H53NaO12S3-2
Molecular Weight: 736.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162232-39-5 |
|---|---|
| Molecular Formula | C31H53NaO12S3-2 |
| Molecular Weight | 736.9 g/mol |
| IUPAC Name | sodium;[(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfonatooxy-17-[(2R)-5,6,6,7-tetramethyloctan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] sulfate |
| Standard InChI | InChI=1S/C31H56O12S3.Na/c1-18(2)29(5,6)20(4)10-9-19(3)22-11-12-23-21-15-26(41-44(32,33)34)25-16-27(42-45(35,36)37)28(43-46(38,39)40)17-31(25,8)24(21)13-14-30(22,23)7;/h18-28H,9-17H2,1-8H3,(H,32,33,34)(H,35,36,37)(H,38,39,40);/q;+1/p-3/t19-,20?,21+,22-,23+,24+,25?,26+,27+,28+,30-,31-;/m1./s1 |
| Standard InChI Key | AWEJMHFFJIHOBO-GMYSSTHYSA-K |
| Isomeric SMILES | C[C@H](CCC(C)C(C)(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+] |
| SMILES | CC(C)C(C)(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+] |
| Canonical SMILES | CC(C)C(C)(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+] |
Introduction
Source and Natural Occurrence
Ophirapstanol trisulfate.3Na belongs to a family of marine steroids of which the related compound ophirapsranol trisulfate has been isolated from the marine sponge Topsentia ophiraphidites . This specific marine sponge, belonging to the family Halichondriidae, has proven to be a valuable source of bioactive compounds, particularly trisulfated steroids with unique structural features.
The genus Topsentia has yielded several significant trisulfated steroids, including topsentiasterol sulfates A–E, chlorotopsentiasterol sulfate D, iodotopsentiasterol sulfate D, and the related ophirapsranol trisulfate . This consistent production of structurally similar compounds suggests common biosynthetic pathways within these marine organisms.
Marine sponges typically produce these specialized metabolites through complex biosynthetic processes, often involving symbiotic microorganisms. The ecological function of these compounds likely relates to chemical defense, as their biological activities may protect the sponge from predation, microbial infection, or overgrowth by competing organisms.
The isolation of trisulfated steroids from marine sponges generally follows established natural product extraction methodologies. Based on procedures described for similar compounds, the typical isolation process involves:
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Collection and freezing of sponge material to preserve metabolite integrity
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Extraction with polar solvents such as ethanol or methanol
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Partitioning between aqueous ethanol and non-polar solvents (e.g., n-hexane)
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Sequential fractionation using reversed-phase column chromatography
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Final purification by high-performance liquid chromatography (HPLC)
This multi-step process is necessary due to the complex chemical composition of marine sponges and the polar nature of trisulfated steroids, which requires specialized separation techniques.
Chemical Structure and Properties
The compound name indicates a steroid framework (suggested by the "-stanol" suffix) containing three sulfate groups, with sodium as the counterion (denoted by ".3Na"). The core structure likely consists of a tetracyclic steroid nucleus with three sulfate groups attached at specific positions, typically at the 2β, 3α, and 6α positions, as observed in related trisulfated steroids .
In trisulfated steroids, the general structural features often include:
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A tetracyclic steroid backbone (rings A, B, C, and D)
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Three sulfate groups (OSO₃⁻) at positions 2β, 3α, and 6α
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Possible unsaturation, commonly at C-9(11)
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Potential hydroxylation at C-4β
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A side chain with various modifications
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Three sodium ions (Na⁺) as counterions to the negatively charged sulfate groups
The sodium salt form enhances water solubility, a characteristic feature that distinguishes these compounds from more lipophilic steroids and influences their biological interactions through electrostatic forces.
Structurally related compounds such as topsentiasterol sulfates contain a common Δ9(11)-unsaturated, 4β-hydroxy-14α-methyl, 2β,3α,6α-trisulfated steroid nucleus, which might provide insights into the potential structure of Ophirapstanol trisulfate.3Na .
Based on data from related compounds, the typical NMR spectroscopic features of trisulfated steroids include characteristic chemical shifts for protons attached to carbons bearing sulfate groups (δH 4.60-4.98 ppm) and the corresponding carbon signals (δC 76-77 ppm) .
Structural Comparison with Related Compounds
Trisulfated steroids isolated from marine sponges exhibit structural diversity while maintaining core features. To understand the potential structure of Ophirapstanol trisulfate.3Na, examining related compounds provides valuable context.
Several structural subgroups of trisulfated steroids have been identified:
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Halistanol sulfate and derivatives with a common 2β,3α,6α-trisulfoxy steroid nucleus
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Ibisterol sulfates and lembesterol A featuring 2β,3α,6α-trisulfoxy functionality combined with a C-9(11)-double bond and a C-14 methyl group
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Topsentiasterol sulfates and related compounds containing a Δ9(11)-unsaturated, 4β-hydroxy-14α-methyl, 2β,3α,6α-trisulfated steroid nucleus
The relationship between Ophirapstanol trisulfate.3Na and these subgroups would require detailed structural analysis.
Table 1 presents comparative 1H NMR data for selected positions in various trisulfated steroids, illustrating the characteristic chemical shifts that might be expected for Ophirapstanol trisulfate.3Na:
| Position | Compound 1 (δH) | Compound 2 (δH) | Compound 3 (δH) | Compound 4 (δH) | Compound 8 (δH) | Compound 10 (δH) |
|---|---|---|---|---|---|---|
| 2 | 4.98 m | 4.98 m | 4.97 m | 4.98 m | 4.98 m | 4.74 m |
| 3 | 4.78 m | 4.77 m | 4.77 m | 4.76 m | 4.80 m | 4.74 m |
| 4 | 4.49 m | 4.49 m | 4.48 m | 4.49 m | 4.48 m | 4.45 m |
| 6 | 4.83 dt | 4.83 dt | 4.83 dt | 4.83 dt | 4.83 dt | 4.60 dt |
Note: Data measured in CD3OD at varying MHz as reported in the literature
Similarly, Table 2 shows 13C NMR data for key carbons in these compounds:
| Position | Compound 1 (δC) | Compound 2 (δC) | Compound 3 (δC) | Compound 4 (δC) | Compound 8 (δC) | Compound 10 (δC) |
|---|---|---|---|---|---|---|
| 2 | 76.4, CH | 76.4, CH | 76.3, CH | 76.4, CH | 76.4, CH | 76.3, CH |
| 3 | 77.1, CH | 77.2, CH | 76.8, CH | 77.1, CH | 77.2, CH | 77.3, CH |
| 4 | 69.2, CH | 69.2, CH | 69.0, CH | 69.2, CH | 69.2, CH | 69.0, CH |
| 6 | 76.6, CH | 76.6, CH | 76.3, CH | 76.6, CH | 76.6, CH | 76.3, CH |
Note: Data measured in CD3OD at 175 MHz unless otherwise noted
Analytical Methods for Characterization
The comprehensive structural characterization of trisulfated steroids like Ophirapstanol trisulfate.3Na requires sophisticated analytical approaches. Based on methodologies applied to similar compounds, several key techniques are essential for structure elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural determination of trisulfated steroids. For complete characterization, both one-dimensional and two-dimensional experiments are necessary:
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1D NMR (1H and 13C): Provides basic structural information
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2D NMR experiments:
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COSY (Correlation Spectroscopy): Establishes proton-proton connectivities
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HSQC (Heteronuclear Single Quantum Coherence): Determines direct carbon-proton correlations
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HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range carbon-proton correlations
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about spatial proximity of protons, crucial for stereochemical assignments
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Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is essential for determining molecular formulas and confirming the presence of sulfate groups. Trisulfated steroids typically exhibit characteristic patterns in negative ion mode:
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[M3Na−Na]− : Singly-charged ion resulting from the loss of one sodium
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[M3Na−2Na]2− : Doubly-charged ion from the loss of two sodium ions
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[M3Na−3Na]3− : Triply-charged ion from the loss of all three sodium ions
For example, related compounds show characteristic peaks corresponding to these ions, which would be expected for Ophirapstanol trisulfate.3Na as well.
Chemical transformations can also assist in structure determination. For instance, desulfation reactions followed by spectroscopic analysis of the resulting products can confirm the positions of sulfate groups, while derivatization of functional groups can help identify their locations and configurations.
These analytical approaches together would provide the necessary data for comprehensive structural characterization of Ophirapstanol trisulfate.3Na, enabling its comparison with other members of this important class of marine natural products.
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